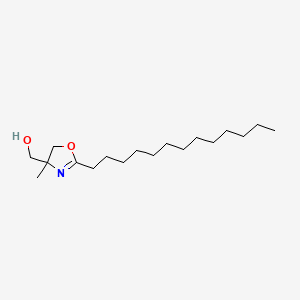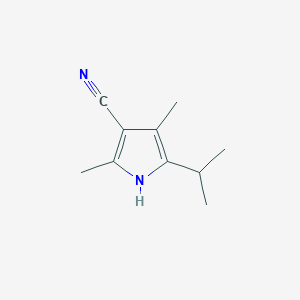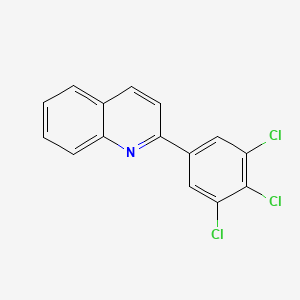
2-(3,4,5-Trichlorophenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4,5-Trichlorophenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of the trichlorophenyl group enhances the compound’s chemical stability and biological activity, making it a valuable subject of study in medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trichlorophenyl)quinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions . For instance, the reaction between 2-aminobenzophenone and 3,4,5-trichlorobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of quinoline derivatives often employs scalable methods such as microwave-assisted synthesis, which offers advantages like reduced reaction times and higher yields . Additionally, solvent-free conditions and the use of recyclable catalysts like ionic liquids and clay have been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,4,5-Trichlorophenyl)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(3,4,5-Trichlorophenyl)quinoline involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Chlorophenyl)quinoline
- 2-(3,4-Dichlorophenyl)quinoline
- 2-(3,5-Dichlorophenyl)quinoline
Comparison: 2-(3,4,5-Trichlorophenyl)quinoline is unique due to the presence of three chlorine atoms on the phenyl ring, which enhances its chemical stability and biological activity compared to its analogs with fewer chlorine substituents . This increased chlorination also contributes to its higher lipophilicity, which can improve its ability to penetrate cell membranes and interact with intracellular targets .
Eigenschaften
Molekularformel |
C15H8Cl3N |
|---|---|
Molekulargewicht |
308.6 g/mol |
IUPAC-Name |
2-(3,4,5-trichlorophenyl)quinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-11-7-10(8-12(17)15(11)18)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H |
InChI-Schlüssel |
UEJMSHCAARTMIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=C(C(=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


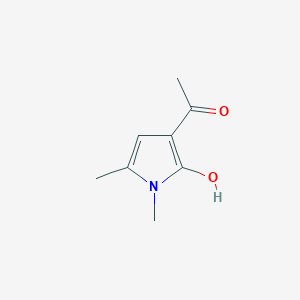



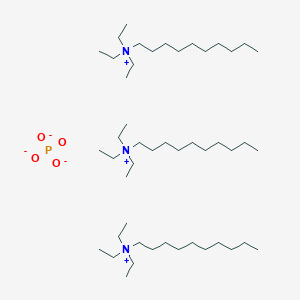
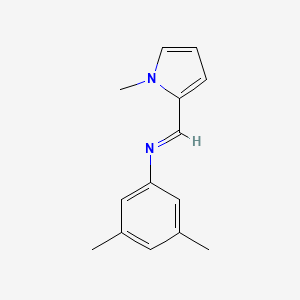
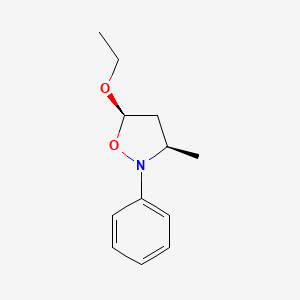
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
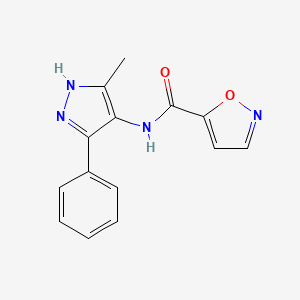
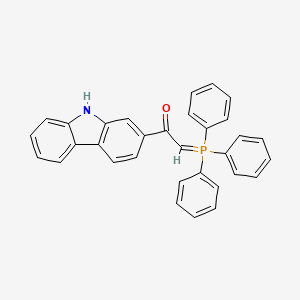
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
